5,5-二甲基-4-(3-甲基-5-异恶唑基)-2-丙酰-1,3-环己二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of structurally related cyclohexanediones involves multi-step chemical processes. For instance, hexabromo-5,5-dimethyl-1,3-cyclohexanedione can be transformed into tetrabromo derivatives through reactions with sodium acetate in acetic acid, showcasing a method for functionalizing cyclohexanedione derivatives (Pooter & Schamp, 2010). Additionally, the reaction of 2-aminocarbonyl-5,5-dimethyl-1,3-cyclohexanedione with diamines has been used to obtain cyclohexanedione derivatives, confirming their structure through spectroscopic data and X-ray analysis (Tonkikh et al., 2002).

Molecular Structure Analysis

The molecular structure of cyclohexanedione derivatives is often confirmed through spectroscopic techniques and X-ray crystallography. For example, the structure of substituted cyclohexanediones has been elucidated using NMR spectroscopy and X-ray analysis, providing detailed information on their molecular framework (Shi et al., 1998).

Chemical Reactions and Properties

Cyclohexanedione derivatives participate in various chemical reactions, demonstrating unique reactivity patterns. They can undergo condensation reactions with hydrazides, leading to compounds exhibiting polychromism due to intramolecular charge transfer, highlighting their complex chemical behavior (Strakov et al., 1993).

Physical Properties Analysis

The physical properties of cyclohexanedione derivatives, such as melting points and solubility, can be directly influenced by their molecular structure. Research often focuses on optimizing synthesis conditions to modify these properties for specific applications, although detailed studies on the physical properties of the exact compound are scarce.

Chemical Properties Analysis

The chemical properties of cyclohexanedione derivatives, including reactivity, stability, and interaction with various reagents, are crucial for their application in chemical synthesis. For example, the reaction of dimedone with aldehydes under solvent-free conditions indicates a method for synthesizing diverse chemical structures, showcasing the versatility of cyclohexanedione derivatives in organic synthesis (Jin et al., 2006).

科学研究应用

纳米催化

负载铵磷酸二氢盐的纳米 α-Al2O3 被探索作为合成四氢苯并[b]吡喃和吡喃并[2,3-c]吡唑衍生物的新型非均相催化剂,这些衍生物来自 1,3-二羰基化合物,包括 5,5-二甲基-1,3-环己二酮。这种方法突出了使用此类催化剂进行有机合成的环境效益、简单性和效率,强调了 5,5-二甲基-1,3-环己二酮在催化过程中的潜力 (Maleki & Ashrafi, 2014)。

分析化学

在分析化学中,二甲酮(5,5-二甲基-1,3-环己二酮)已被用作一种高度特异且灵敏的试剂,用于测定醛类。开发了一种使用反相高效液相色谱法和二甲酮柱前荧光标记对醛类进行痕量分析的方法,展示了其在环境和工业样品分析中的应用 (Mopper, Stahovec, & Johnson, 1983)。

合成有机化学

关于 N-杂卟啉衍生物合成的研究表明,5,5-二甲基环己烷-1,3-二酮等活性亚甲基化合物与 N-杂卟啉反应生成新型衍生物。此过程不需要任何催化剂,并为合成复杂有机分子开辟了新途径 (Li et al., 2011)。

绿色化学

在无溶剂条件下,使用纳米-TiO2 作为高效且非均相的催化剂,由芳基醛和二甲酮合成 9-芳基-1,8-二氧代-八氢氧杂蒽衍生物,证明了向更绿色和更可持续的化学过程的转变。该方法以其简单、清洁的反应曲线和催化剂的可回收性而著称 (Khazaei et al., 2013)。

氧化还原生物学

在氧化还原生物学领域,二甲酮已被用于研究蛋白质磺化作用,这是一种可逆的翻译后修饰,对蛋白质调节具有影响。通过选择性标记蛋白质中的亚磺酸,研究人员可以监测这些修饰及其在生物过程中的作用,突出了该化学物质在生化研究中的效用 (Charles et al., 2007)。

属性

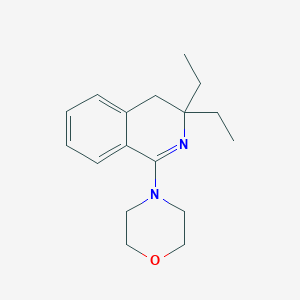

IUPAC Name |

5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)-2-propanoylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-5-9(17)12-10(18)7-15(3,4)13(14(12)19)11-6-8(2)16-20-11/h6,12-13H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZPZAVFSMVKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(C(C1=O)C2=CC(=NO2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-2-propionyl-1,3-cyclohexanedione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)